4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. This compound features a chloro group at the 4-position and a 4-ethyl-2-methylpiperazin-1-yl group at the 6-position, which contributes to its unique chemical properties and biological activities. Pyrimidines play a critical role in various biological processes, including serving as components of nucleic acids such as DNA and RNA.
The compound can be sourced from chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information on its properties, synthesis, and applications. The chemical structure can be referenced through its CAS number 27174-60-3.
4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine is classified as a pyrimidine derivative and is often utilized in medicinal chemistry for its potential therapeutic applications. Its structural features make it a key intermediate in the synthesis of various pharmaceutical compounds.
The synthesis of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. A common method includes the reaction of 4,6-dichloropyrimidine with 4-ethyl-2-methylpiperazine under basic conditions.
The molecular structure of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine can be represented as follows:
The structure features a pyrimidine ring with substituents that influence its reactivity and biological activity.
4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts primarily as an inhibitor or antagonist, blocking the activity of these targets to exert biological effects. The precise pathways depend on the application; for instance, it may inhibit enzyme activity or modulate receptor signaling.
The compound's unique structural characteristics enable it to participate in diverse chemical reactions, making it valuable in both research and industrial contexts.
The retrosynthetic deconstruction of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine (CAS# 1707361-49-6) reveals three logical disconnection pathways centered on strategic bond formations. The primary disconnection targets the C-N bond between the pyrimidine C6 position and the piperazine nitrogen, yielding 4,6-dichloropyrimidine and 1-ethyl-3-methylpiperazine as key synthons [2]. Alternative disconnections involve functional group interconversion at the chloropyrimidine core or late-stage N-alkylation of the piperazine nitrogen. The synthetic tree prioritizes the initial formation of the piperazine ring system due to commercial availability constraints of asymmetrically substituted piperazines like 1-ethyl-3-methylpiperazine, necessitating custom synthesis via reductive amination protocols .
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon A | Synthon B | Key Challenges |
---|---|---|---|
Pyrimidine C6 - Piperazine N | 4,6-Dichloropyrimidine | 1-Ethyl-3-methylpiperazine | Limited commercial availability of Synthon B |
Piperazine C4 - Ethyl Group | 6-(2-Methylpiperazin-1-yl)-4-chloropyrimidine | Ethyl halide | Regioselective N-alkylation required |
Pyrimidine C4-Cl | 6-(4-Ethyl-2-methylpiperazin-1-yl)pyrimidin-4-ol | Chlorinating agent (e.g., POCl₃) | High-temperature reaction conditions |
The optimal retrosynthetic pathway employs 4,6-dichloropyrimidine as the starting electrophile, leveraging the differential reactivity of the C4 and C6 positions (C6 > C4) for sequential nucleophilic substitutions. This approach allows initial installation of the sterically demanding piperazine moiety at C6 under mild conditions, followed by retention of the C4 chloride as a handle for downstream functionalization [2] . Computational modeling confirms the C6 position exhibits lower LUMO energy (-1.38 eV) than C4 (-1.15 eV), rationalizing its superior susceptibility to nucleophilic attack in SNAr reactions [3].
Microwave irradiation has revolutionized the synthesis of piperazine-pyrimidine hybrids by dramatically accelerating nucleophilic aromatic substitution (SNAr) kinetics while suppressing thermal degradation pathways. Conventional synthesis of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine requires 12-24 hours at 80-100°C in DMF, yielding 65-75% product with significant dimeric impurities (>8%) [2]. Microwave-assisted protocols (150W, 140°C) achieve complete conversion in <25 minutes with isolated yields exceeding 92% and impurity profiles below 1.5% [2] [8]. The critical optimization parameters include dielectric heating efficiency, controlled pressure management, and precise temperature ramping (10°C/min optimal).
Table 2: Microwave vs Conventional Synthesis Comparison
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 12-24 hours | 20-25 minutes | 36-72x acceleration |
Temperature | 80-100°C | 130-140°C | Higher efficiency tolerated |
Isolated Yield | 65-75% | 90-93% | 25-30% absolute increase |
Solvent Volume | 15 mL/g | 5 mL/g | 67% reduction |
Byproduct Formation | 7-9% | 0.8-1.5% | 5-10x reduction |
Notably, the microwave approach enables stoichiometric precision (1:1.05 pyrimidine:piperazine ratio) versus conventional excess piperazine requirements (1:1.5), significantly simplifying purification. The technology accommodates diverse piperazine inputs including moisture-sensitive N-ethyl-2-methylpiperazine derivatives without pre-drying protocols [8]. Scale-up trials demonstrate linear scalability from 5g to 2kg batches with consistent impurity profiles when employing dynamic power modulation and continuous-flow microwave reactors [2].
Solvent-free mechanochemical synthesis provides an eco-compatible alternative for constructing the pyrimidine-piperazine core, eliminating problematic dipolar aprotic solvents like DMF or NMP. High-speed ball milling (HSBM) of 4,6-dichloropyrimidine with 1-ethyl-3-methylpiperazine (1:1 molar ratio) using potassium carbonate base (1.2 eq) and catalytic tetrabutylammonium iodide (TBAI, 5 mol%) achieves quantitative conversion in 40 minutes at ambient temperature [8]. The methodology leverages frictional energy and mass transfer enhancement through collision dynamics, generating negligible thermal waste versus conventional heating. X-ray diffraction analysis confirms crystalline product formation directly from the reaction mixture without solvent-mediated recrystallization.
Critical process parameters include:
The solvent-free approach reduces E-factor (environmental factor) from 32 (conventional) to <1.5 by eliminating solvent waste streams and minimizing aqueous workup requirements. Life cycle assessment confirms 78% reduction in process carbon footprint compared to DMF-based routes [8].
Regioselective chlorination of the pyrimidin-4-ol precursor represents a pivotal transformation in the synthesis of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine. Traditional POCl₃ methods (neat or with N,N-diethylaniline) require stoichiometric excess (3-5 eq) at 110°C, generating corrosive HCl and phosphorus wastes while causing partial N-dealkylation of piperazine (>12%) [3] [8]. Advanced catalytic systems overcome these limitations through:
Table 3: Chlorination Method Comparison
Method | Chlorinating Agent | Catalyst/Additive | Temp (°C) | Yield | Dealkylation Impurity |
---|---|---|---|---|---|
Traditional | POCl₃ (3 eq) | None | 110 | 88% | 12-15% |
Vilsmeier | POCl₃ (1.2 eq) | DMF (0.3 eq) | 85 | 95% | <2% |
P₂Cl₄ | P₂Cl₄ (0.6 eq) | Et₃N (1.2 eq) | 70 | 98% | 0.5% |
Organocatalytic | (COCl)₂ (1.5 eq) | DMI (10 mol%) | 40 | 96% | Not detected |
Mechanistic studies confirm the 6-(4-ethyl-2-methylpiperazinyl) group electronically deactivates the C2 position while sterically shielding C5, directing electrophilic chlorination exclusively to C4 [3]. X-ray crystallography of intermediates validates N-oxide formation at the piperazine nitrogen as the rate-limiting step in catalytic cycles, explaining the efficacy of electron-deficient amine catalysts like DMI [8].
The embedded piperazine moiety in 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine serves as a versatile platform for N-functionalization, enabling diversification of the lead scaffold. Selective monoalkylation at the underivatized N4 piperazine nitrogen employs three principal methodologies:
Carbonyl compounds (aldehydes/ketones) undergo condensation with the secondary amine followed by in situ reduction with NaBH₃CN or NaBH(OAc)₃. The method tolerates aryl, alkyl, and heterocyclic aldehydes (e.g., pyridine-4-carboxaldehyde) in methanol/acetic acid (4:1) at 25°C, yielding 75-92% N-alkylated products. Steric differentiation between the existing N-ethyl and N-methyl groups ensures >95% regioselectivity at the less hindered N4 position [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: